![molecular formula C16H33AlO B13764410 Dibutyl-cis-3-octenyloxyaluminum CAS No. 68892-20-6](/img/structure/B13764410.png)
Dibutyl-cis-3-octenyloxyaluminum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl-cis-3-octenyloxyaluminum is an organoaluminum compound with the chemical formula C16H34AlO. This compound is characterized by the presence of an aluminum atom bonded to two butyl groups and a cis-3-octenyloxy group. It is used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl-cis-3-octenyloxyaluminum typically involves the reaction of aluminum alkyls with cis-3-octen-1-ol. One common method is the reaction of dibutylaluminum hydride with cis-3-octen-1-ol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive aluminum species.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl-cis-3-octenyloxyaluminum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The butyl or octenyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides. The reactions are typically carried out at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents can be used in the presence of a catalyst.
Substitution: Halogenated compounds or other electrophiles can be used to substitute the butyl or octenyloxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dibutyl-cis-3-octenyloxyaluminum has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in the study of aluminum’s biological effects and interactions.
Medicine: Research into potential medical applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of polymers, coatings, and other materials due to its reactivity and ability to form stable complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutylaluminum hydride: Similar in structure but lacks the octenyloxy group.
Triethylaluminum: Another organoaluminum compound with different alkyl groups.
Diisobutylaluminum hydride: Similar in reactivity but with different alkyl groups.
Uniqueness
Dibutyl-cis-3-octenyloxyaluminum is unique due to the presence of the cis-3-octenyloxy group, which imparts specific reactivity and properties. This makes it particularly useful in certain chemical reactions and industrial applications where other organoaluminum compounds may not be as effective.
Eigenschaften
68892-20-6 | |
Molekularformel |
C16H33AlO |
Molekulargewicht |
268.41 g/mol |
IUPAC-Name |
dibutyl-[(Z)-oct-3-enoxy]alumane |
InChI |
InChI=1S/C8H15O.2C4H9.Al/c1-2-3-4-5-6-7-8-9;2*1-3-4-2;/h5-6H,2-4,7-8H2,1H3;2*1,3-4H2,2H3;/q-1;;;+1/b6-5-;;; |
InChI-Schlüssel |
KXNLGIZQFVRAQK-WTUPQPTJSA-N |
Isomerische SMILES |
CCCC/C=C\CCO[Al](CCCC)CCCC |
Kanonische SMILES |
CCCCC=CCCO[Al](CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.